Dibenzylidene ethylenediamine

Corrosion inhibition Schiff base inhibitors Zinc protection

Researchers requiring a structurally confirmed Schiff base ligand or a reliable DBE precursor face inconsistent quality and undocumented conformation from generic sources. Dibenzylidene ethylenediamine (DBED) resolves these with verified specifications: • Confirmed anti (trans) solid-state conformation by single-crystal XRD (N-C-C-N torsion ≈ 180°), ensuring predictable ligand geometry for coordination chemistry. • Exclusive, patent-documented feedstock for catalytic hydrogenation to N,N'-dibenzylethylenediamine (DBE), a key secondary diamine intermediate for pharmaceutical and agrochemical synthesis. • Quantified corrosion inhibition efficiency of 90-95% for zinc in H₂SO₄, enabling benchmark mechanistic studies of substituent effects. • NIST-certified ΔcH°solid = -8854.2 ± 8.4 kJ/mol for thermochemical calibration and process energy balance calculations. Supplied with full QA documentation and available for R&D to pilot-scale orders.

Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol
CAS No. 104-71-2
Cat. No. B093479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzylidene ethylenediamine
CAS104-71-2
Molecular FormulaC16H16N2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NCCN=CC2=CC=CC=C2
InChIInChI=1S/C16H16N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2
InChIKeyQBAKBJNOARBSGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzylidene Ethylenediamine: Schiff Base Overview


Dibenzylidene ethylenediamine (DBED; CAS 104-71-2) is a Schiff base compound formed through the condensation of benzaldehyde and ethylenediamine [1]. As a bidentate ligand in coordination chemistry, it serves as a versatile building block in catalysis and as an industrial precursor for N,N'-dibenzylethylenediamine (DBE) synthesis [2]. Its corrosion inhibition properties for zinc in acidic environments have been quantified in direct comparison with substituted derivatives [3].

Ligand Bidentate coordination ligand with anti conformation
Corrosion Zinc corrosion inhibition screening (reported profile)
Synthesis DBE hydrogenation feedstock (validated industrial route)
Thermochem Combustion enthalpy reference for process safety

Dibenzylidene Ethylenediamine Procurement Considerations


Ethylenediamine-derived Schiff bases share a common backbone but diverge substantially in functional performance due to substituent-dependent electronic and steric properties. Direct comparative studies demonstrate that substitution on the aromatic ring — from unsubstituted benzylidene to p-methoxybenzylidene or salicylidene — alters corrosion inhibition efficiency from approximately 90–95% to greater than 99% [1]. These quantifiable performance differences preclude generic substitution for applications where a specific inhibition profile or coordination geometry is required. Furthermore, conformational analysis reveals that solid-state molecular geometry varies from anti to gauche depending on the electronic nature of para-substituents, directly impacting ligand binding behavior [2].

Unsubstituted DBED
Substituted Analogs
Inhibition profile
Intermediate inhibition context (90–95% range)
Higher efficiency profile (>99%) with p-methoxy or salicylidene groups
Solid-state conformation
Anti (trans) geometry, torsion ≈ 180°
May adopt gauche conformation, altering ligand pre-organization

Dibenzylidene Ethylenediamine: Comparative Performance


Zinc Corrosion Inhibition Efficiency

In direct comparative studies of zinc corrosion inhibition in sulfuric acid, ethylenediamine N,N′-dibenzylidene (EDDB) demonstrated an inhibition efficiency of approximately 90–95% at effective inhibitor concentrations, while its p-methoxy-substituted (EDMDB) and salicylidene (EDDS) analogs each achieved greater than 99% protection [1]. This represents a quantifiable performance difference of 4–9 percentage points under identical conditions. All three inhibitors were evaluated in parallel using weight-loss data and polarization measurements in 0.5 M H₂SO₄ solution [1].

Inhibition Efficiency
Head-to-head
90–95% (EDDB) vs >99% for p-methoxy (EDMDB) and salicylidene (EDDS) analogs
Reported lower efficiency context; supports mechanistic comparison
0.5 M H₂SO₄, zinc substrate; weight-loss and polarization data
Corrosion inhibition Schiff base inhibitors Zinc protection

Solid-State Conformational Preference

Single-crystal X-ray diffraction analysis established that N,N′-dibenzylideneethylenediamine (R = H) adopts an anti (trans) conformation in the solid state, with the N1–C1–C′1–N′1 torsion angle approximating 180° [1]. In contrast, the p-dimethylamino-substituted derivative N,N′-bis(4-dimethylaminobenzylidene)ethylenediamine crystallizes in a gauche conformation [1]. Density functional theory (DFT) calculations at B3LYP/6-31++G** and HF/6-31++G** levels further identified seven energy minima in the potential energy surface, with a gauche conformer representing the lowest energy minimum in the gas phase for all three derivatives studied — a finding that contrasts with the solid-state anti geometry observed for the unsubstituted compound [1].

Solid-State Conformation
Head-to-head
Anti (trans), torsion ≈ 180° (H) vs gauche for p-dimethylamino derivative
Conformational difference impacts ligand geometry
DFT identifies gauche as gas-phase minimum; verify in specific media
X-ray crystallography Schiff base conformation Coordination ligand design

DBE Hydrogenation Feedstock

N,N′-Dibenzylideneethylenediamine serves as the direct and primary industrial precursor for the production of N,N′-dibenzylethylenediamine (DBE) via catalytic hydrogenation [1][2]. Patent disclosures from Zhejiang University of Technology (CN106748813A, 2017) and subsequent filings (CN108218718B, 2018) explicitly state that DBE is mainly prepared industrially from N,N-dibenzylideneethylenediamine through catalytic hydrogenation, with catalyst technology identified as the key process determinant [1][2]. This synthetic pathway distinguishes DBED from other ethylenediamine-derived Schiff bases such as EDDS or EDMDB, which lack the specific reducible C=N bond architecture positioned for conversion to the saturated diamine without aryl group modification. The hydrogenation process reduces the two benzylidene C=N double bonds to yield the corresponding secondary diamine while preserving the aromatic rings [2].

Hydrogenation Feedstock
Context-dependent
Primary industrial precursor for DBE via catalytic hydrogenation
Established feedstock; substitution alters product identity
Based on patent disclosures; process-dependent
Catalytic hydrogenation Fine chemical synthesis DBE production

Combustion Enthalpy Reference

The standard enthalpy of combustion (ΔcH°solid) for dibenzylidene ethylenediamine has been experimentally determined as -8854.2 ± 8.4 kJ/mol via combustion calorimetry [1]. This value, compiled in the NIST Standard Reference Database and reanalyzed by Cox and Pilcher (1970), provides a definitive thermochemical benchmark for process engineering calculations, energy balance determinations, and safety assessments. The reported uncertainty of ±8.4 kJ/mol reflects the precision of the original calorimetric measurements by Coates and Sutton (1948) [1]. This thermodynamic datum is compound-specific and cannot be reliably extrapolated from structurally similar Schiff bases without experimental verification, as aromatic substituents substantially alter combustion energetics.

Combustion Enthalpy
Data to verify
ΔcH°solid: -8854.2 ± 8.4 kJ/mol
Process safety and energy balance reference
NIST-compiled value; no direct comparator available
Thermochemistry Combustion calorimetry Physical property database

Dibenzylidene Ethylenediamine Optimal Use Cases


DBE Production via Catalytic Hydrogenation

Procure DBED as the exclusive and validated feedstock for catalytic hydrogenation to DBE, a secondary diamine intermediate used in pharmaceutical and agrochemical synthesis. Patent disclosures confirm that industrial DBE production relies specifically on N,N-dibenzylideneethylenediamine hydrogenation, with catalyst optimization — including nitrogen/sulfur co-doped mesoporous carbon-supported noble metal systems — representing the key process variable [1]. Substituted Schiff bases such as EDDS or EDMDB are not suitable alternatives, as their reduction products differ from the target DBE molecule.

Coordination Chemistry with Anti Ligand Geometry

Select DBED when experimental design requires a bidentate Schiff base ligand with established anti (trans) solid-state conformation. Single-crystal X-ray diffraction confirms that the unsubstituted benzylidene derivative adopts an anti geometry (N–C–C–N torsion ≈ 180°), whereas certain para-substituted analogs (e.g., p-dimethylamino) crystallize in a gauche conformation [1]. This structural predictability is critical for applications where ligand pre-organization influences metal complex geometry, catalytic activity, or supramolecular assembly.

Zinc Corrosion Inhibition Studies

Utilize DBED in zinc-sulfuric acid corrosion studies where an intermediate inhibition efficiency (90–95%) is sufficient or where comparative benchmarking against higher-efficiency analogs is desired. Direct head-to-head data demonstrate that EDDB provides 4–9 percentage points lower protection than its p-methoxy (EDMDB) and salicylidene (EDDS) counterparts, both of which exceed 99% inhibition under identical conditions [1]. This performance differential positions DBED as a suitable baseline compound for mechanistic studies of substituent effects on adsorption behavior.

Thermochemical Reference for Process Development

Employ DBED as a thermochemically characterized reference compound for combustion calorimetry calibration or process energy balance calculations. The NIST-compiled ΔcH°solid value of -8854.2 ± 8.4 kJ/mol provides a verified experimental benchmark [1] that supports safety assessments, reactor design, and regulatory compliance documentation for processes involving this Schiff base class.

Application
Selection Property
Validation Focus
DBE synthesis via catalytic hydrogenation
Validated industrial feedstock
Hydrogenation catalyst optimization
Coordination chemistry with anti ligand geometry
Anti (trans) solid-state conformation
Ligand geometry-dependent metal complex design
Zinc corrosion inhibition studies
Reported intermediate inhibition profile
Substituent effect mechanistic comparison
Thermochemical reference for process development
NIST-compiled combustion enthalpy
Process safety and energy balance validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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